molecular formula C21H15N5 B5548648 N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE

N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE

Cat. No.: B5548648
M. Wt: 337.4 g/mol
InChI Key: QEIZVGVWXZEOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidinesThe structure of this compound includes a naphthalene moiety, a phenyl group, and a pyrazolo[3,4-d]pyrimidine core, making it a complex and interesting molecule for scientific research .

Properties

IUPAC Name

N-naphthalen-1-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5/c1-2-9-16(10-3-1)26-21-18(13-24-26)20(22-14-23-21)25-19-12-6-8-15-7-4-5-11-17(15)19/h1-14H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIZVGVWXZEOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step reactions. One common method includes the condensation of appropriate naphthalene and phenyl derivatives with pyrazolo[3,4-d]pyrimidine precursors. The reaction conditions often require the use of catalysts such as sodium hydroxide or ethoxide . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques like high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

Scientific Research Applications

N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with molecular targets such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

N-(NAPHTHALEN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:

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